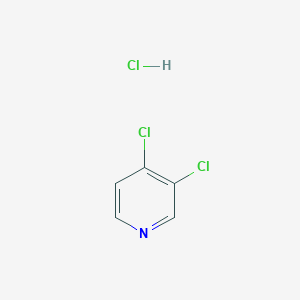![molecular formula C9H9NO B069485 3-Ethylfuro[3,2-c]pyridine CAS No. 182819-54-1](/img/structure/B69485.png)
3-Ethylfuro[3,2-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethylfuro[3,2-c]pyridine is a heterocyclic organic compound with a molecular formula C10H9NO. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Applications De Recherche Scientifique
3-Ethylfuro[3,2-c]pyridine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anti-tumor activity against various cancer cell lines. In addition, this compound has been found to have potent anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Mécanisme D'action
The mechanism of action of 3-Ethylfuro[3,2-c]pyridine is not fully understood. However, studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. In addition, it has been found to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Biochemical and Physiological Effects:
Studies have shown that 3-Ethylfuro[3,2-c]pyridine has no significant toxic effects on normal cells. However, it has been found to exhibit potent cytotoxicity against various cancer cell lines. In addition, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Ethylfuro[3,2-c]pyridine in lab experiments is its potency against cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell growth and apoptosis. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-Ethylfuro[3,2-c]pyridine. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another direction is to study its mechanism of action in more detail, which could lead to the development of more potent analogs. Additionally, further research is needed to explore the potential applications of this compound in material science and organic synthesis.
Méthodes De Synthèse
The synthesis of 3-Ethylfuro[3,2-c]pyridine can be achieved through various methods. One of the most common methods involves the reaction of 3-Pyridylacetaldehyde with ethyl vinyl ether in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction leads to the formation of 3-Ethylfuro[3,2-c]pyridine in good yields. Other methods of synthesis include the use of palladium-catalyzed reactions and copper-mediated reactions.
Propriétés
Numéro CAS |
182819-54-1 |
|---|---|
Nom du produit |
3-Ethylfuro[3,2-c]pyridine |
Formule moléculaire |
C9H9NO |
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
3-ethylfuro[3,2-c]pyridine |
InChI |
InChI=1S/C9H9NO/c1-2-7-6-11-9-3-4-10-5-8(7)9/h3-6H,2H2,1H3 |
Clé InChI |
TXANSKRREMZELK-UHFFFAOYSA-N |
SMILES |
CCC1=COC2=C1C=NC=C2 |
SMILES canonique |
CCC1=COC2=C1C=NC=C2 |
Synonymes |
Furo[3,2-c]pyridine,3-ethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B69406.png)


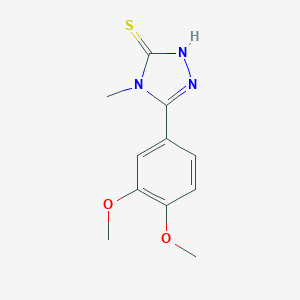
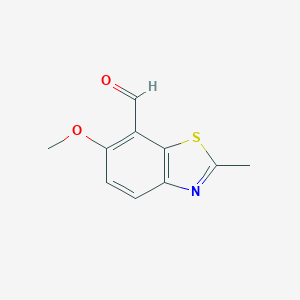
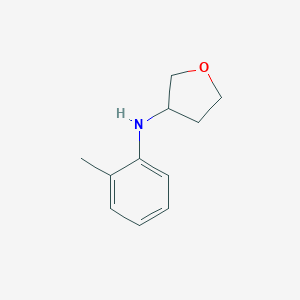
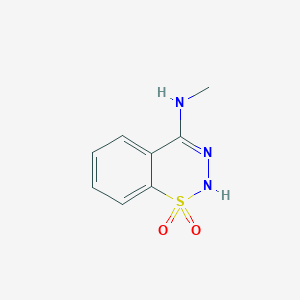
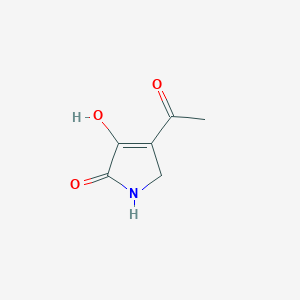
![N-[4-(Trimethylsilyl)-3-butynyl]acetamide](/img/structure/B69424.png)
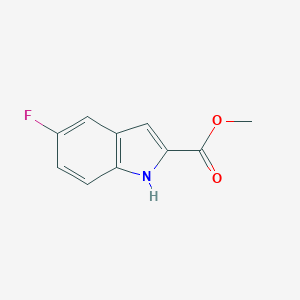
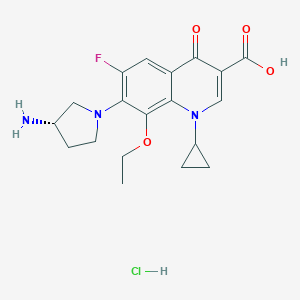
![1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone](/img/structure/B69431.png)
